molecular formula C31H30N2O4 B8186144 (S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester

(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester

Cat. No.: B8186144
M. Wt: 494.6 g/mol
InChI Key: PSYLRDJHRXRZJU-NDEPHWFRSA-N
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Description

(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound that features both benzyloxycarbonyl and trityl protecting groups. These groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules. The compound is characterized by its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps. One common method includes the protection of the amino group of an amino acid with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a trityl group to protect the secondary amino group. The final step involves esterification to form the methyl ester.

    Protection of the Amino Group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Trityl Group: The secondary amino group is protected using trityl chloride in the presence of a base like pyridine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and trityl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is widely used in scientific research due to its stability and reactivity. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through the protective groups, which prevent unwanted reactions during synthesis. The benzyloxycarbonyl and trityl groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Benzyloxycarbonylamino-2-(tert-butoxycarbonyl-amino)-propionic acid methyl ester: Similar in structure but uses a tert-butoxycarbonyl group instead of a trityl group.

    (S)-3-Benzyloxycarbonylamino-2-(methoxycarbonyl-amino)-propionic acid methyl ester: Uses a methoxycarbonyl group instead of a trityl group.

Uniqueness

(S)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is unique due to the presence of both benzyloxycarbonyl and trityl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over reaction conditions is required.

Properties

IUPAC Name

methyl (2S)-3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYLRDJHRXRZJU-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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